molecular formula C15H22N2O B11950837 1-Cyclohexyl-3-(2,5-dimethylphenyl)urea

1-Cyclohexyl-3-(2,5-dimethylphenyl)urea

Cat. No.: B11950837
M. Wt: 246.35 g/mol
InChI Key: CMGRMLLBNWDGJO-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2,5-dimethylphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of a cyclohexyl group and a 2,5-dimethylphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(2,5-dimethylphenyl)urea typically involves the reaction of cyclohexylamine with 2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods: On an industrial scale, the production of N-cyclohexyl-N’-(2,5-dimethylphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-(2,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclohexyl-N’-(2,5-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

  • N-cyclohexyl-N’-(2,6-dimethylphenyl)urea
  • N-cyclohexyl-N’-(4-iodophenyl)urea
  • N-cyclohexyl-N’-(2,4-dimethoxyphenyl)urea

Comparison: N-cyclohexyl-N’-(2,5-dimethylphenyl)urea is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-cyclohexyl-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C15H22N2O/c1-11-8-9-12(2)14(10-11)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18)

InChI Key

CMGRMLLBNWDGJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2CCCCC2

Origin of Product

United States

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